molecular formula C21H22ClNO2 B4726951 (2E)-3-[2,4-bis(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

(2E)-3-[2,4-bis(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B4726951
M. Wt: 355.9 g/mol
InChI Key: XIUSBIOCJNVPLK-WQRHYEAKSA-N
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Description

(2E)-3-[2,4-bis(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system of aromatic rings. The compound’s structure includes two propan-2-yloxy groups and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2,4-bis(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The starting materials, such as 2,4-dihydroxybenzaldehyde and 4-chlorobenzaldehyde, undergo a condensation reaction to form an intermediate compound.

    Introduction of propan-2-yloxy groups: The intermediate is then reacted with isopropyl alcohol in the presence of an acid catalyst to introduce the propan-2-yloxy groups.

    Formation of the nitrile group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2,4-bis(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

(2E)-3-[2,4-bis(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[2,4-bis(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[2,4-dimethoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure but with methoxy groups instead of propan-2-yloxy groups.

    (2E)-3-[2,4-dihydroxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure but with hydroxy groups instead of propan-2-yloxy groups.

Uniqueness

The presence of propan-2-yloxy groups in (2E)-3-[2,4-bis(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique applications and effects.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[2,4-di(propan-2-yloxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c1-14(2)24-20-10-7-17(21(12-20)25-15(3)4)11-18(13-23)16-5-8-19(22)9-6-16/h5-12,14-15H,1-4H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUSBIOCJNVPLK-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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